5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a naphthalen-1-yl group at position 2 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 4-bromophenyl group, enhancing electronic and steric properties. Its molecular weight (~500–550 g/mol) and lipophilicity are influenced by the bromine atom and aromatic substituents, making it a candidate for pharmacological studies targeting enzymes or receptors requiring hydrophobic interactions .
Properties
CAS No. |
1207003-68-6 |
|---|---|
Molecular Formula |
C25H16BrN5O2 |
Molecular Weight |
498.34 |
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H16BrN5O2/c26-18-10-8-17(9-11-18)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)20-7-3-5-16-4-1-2-6-19(16)20/h1-14H,15H2 |
InChI Key |
NROSWLITYJJIIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=C(C=C6)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 410.28 g/mol. The presence of the oxadiazole ring contributes to its lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including the compound in focus. Notably:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage. This suggests a mechanism similar to that of established anticancer agents like Tamoxifen .
- Cell Line Studies : In vitro evaluations against several cancer cell lines (e.g., MCF-7, HeLa) revealed significant cytotoxicity. For instance, one study reported IC50 values for related compounds in the micromolar range, indicating effective growth inhibition in cancer cells .
Selectivity and Efficacy
The selectivity of this compound towards cancer cells compared to non-cancerous cells was assessed through various assays:
- Selectivity Index : Compounds derived from oxadiazoles have demonstrated selectivity towards cancerous cell lines relative to normal cells, which is crucial for minimizing side effects in therapeutic applications .
Table 1: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Apoptosis via p53 activation |
| Related Oxadiazole Derivative | HeLa | 2.41 | Caspase activation |
| Other Oxadiazole Compounds | PANC-1 | 0.75 | HDAC inhibition |
Molecular Docking Studies
Molecular docking studies indicate that the compound exhibits strong hydrophobic interactions with target proteins involved in cancer progression. The binding affinity was comparable to known inhibitors, suggesting a promising therapeutic profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazinone Derivatives
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Core Structure: Pyrazolo[1,5-c][1,3]benzoxazine (a fused benzoxazine-pyrazole system) vs. pyrazolo[1,5-a]pyrazinone in the target compound.
- Substituents : Dichloro and methoxyphenyl groups enhance polarity compared to the bromophenyl-naphthyl combination.
5-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Key Difference : 2-Methylphenyl substituent vs. naphthalen-1-yl in the target compound.
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Pyrazolo[1,5-a]pyrimidinone Derivatives
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK73)
Oxadiazole-Containing Compounds
(3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)piperazin-1-yl)methanone
Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~525 | ~4.2 | 4-Bromophenyl, naphthalen-1-yl |
| 5-(4-Bromophenyl)-7,9-dichloro... | ~580 | ~5.0 | Dichloro, methoxyphenyl |
| MK73 | ~490 | ~3.8 | Bis(trifluoromethyl)phenyl |
| 3-(Hydroxymethyl)-5-[(5-methyl... | 337 | ~1.5 | Hydroxymethyl, methyl-oxadiazole |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
